2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of 4,4-dimethylpent-1-yne with bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as palladium or platinum, which facilitates the addition of the boron moiety to the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can optimize the yield and purity of the final product. The key to industrial production lies in the efficient recycling of catalysts and reagents, as well as the minimization of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form the corresponding borane derivatives.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the boron center under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized boron compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of boron-containing biomolecules. These biomolecules can be used in various applications, including enzyme inhibition studies and the development of boron neutron capture therapy agents for cancer treatment.
Medicine
In medicine, boron-containing compounds derived from this compound are being investigated for their potential as therapeutic agents. These compounds can interact with biological targets in unique ways, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and ceramics. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are common in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent in organic synthesis.
4,4,5,5-tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: Similar in structure but with a vinyl group instead of the dimethylpent-1-en-1-yl group.
2-(4,4-dimethylpent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A regioisomer with different substitution patterns.
Uniqueness
What sets 2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique combination of stability and reactivity. The presence of the dimethylpent-1-en-1-yl group provides steric hindrance, which enhances the stability of the compound while still allowing it to participate in a wide range of chemical reactions. This balance of properties makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
1809027-00-6 |
---|---|
Molecular Formula |
C13H25BO2 |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.